molecular formula C3H5ClO2<br>ClCOOC2H5<br>C3H5ClO2 B041880 Ethyl chloroformate CAS No. 541-41-3

Ethyl chloroformate

Cat. No.: B041880
CAS No.: 541-41-3
M. Wt: 108.52 g/mol
InChI Key: RIFGWPKJUGCATF-UHFFFAOYSA-N
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Description

Ethyl chloroformate, also known as ethyl carbonochloridate, is an organic compound with the chemical formula ClCO₂CH₂CH₃. It is the ethyl ester of chloroformic acid. This compound is a colorless, corrosive, and highly toxic liquid with a pungent odor similar to hydrochloric acid . This compound is widely used in organic synthesis, particularly for introducing the ethyl carbamate protecting group and forming carboxylic anhydrides .

Preparation Methods

Ethyl chloroformate can be synthesized through the reaction of ethanol with phosgene. The reaction is typically carried out under controlled conditions to ensure safety and efficiency . The general reaction is as follows:

C2H5OH+COCl2ClCO2C2H5+HCl\text{C}_2\text{H}_5\text{OH} + \text{COCl}_2 \rightarrow \text{ClCO}_2\text{C}_2\text{H}_5 + \text{HCl} C2​H5​OH+COCl2​→ClCO2​C2​H5​+HCl

In industrial settings, the production of this compound involves the chlorination of ethanol in the presence of phosgene. This process requires careful handling due to the toxic and corrosive nature of the reagents and products .

Chemical Reactions Analysis

Ethyl chloroformate undergoes various chemical reactions, including:

Scientific Research Applications

Synthesis and Derivatization

1.1 Nitrile Synthesis
Ethyl chloroformate is employed in the conversion of carboxylic acids to nitriles when reacted with ammonia and cyanuric chloride. This reaction is significant in synthesizing nitriles, which are valuable intermediates in organic synthesis .

1.2 Derivatization Reagent
ECF serves as a derivatization agent, particularly in gas chromatography-mass spectrometry (GC-MS) applications. It has been utilized for the derivatization of various compounds, enhancing their volatility and detectability. For instance, ECF has been optimized for the analysis of bisphenol A (BPA) in food samples, demonstrating high recovery rates and precision .

Analytical Chemistry

2.1 Gas Chromatography Applications
ECF is instrumental in developing analytical methods for detecting metabolites in biological samples. A notable study demonstrated its use in urine sample treatment, achieving quantification limits as low as 150-300 pg on column for several metabolites . Additionally, ECF has been applied to analyze amino acids using two-dimensional gas chromatography, showing effective chiral separation .

2.2 Environmental Analysis
this compound has been used to derive compounds for environmental monitoring. Its application in solid-phase microextraction (SPME) allows for the sensitive determination of contaminants in water samples . The derivatization process enhances the detection capabilities of GC-MS methods, making it suitable for analyzing trace levels of pollutants.

Pharmaceutical Applications

3.1 Chiral Drug Analysis
In pharmaceutical research, ECF is utilized to investigate stereochemical conversions of chiral non-steroidal anti-inflammatory drugs (NSAIDs). A study highlighted its role in assessing potential stereochemical impurities during the derivatization process . This application is critical for ensuring the efficacy and safety of chiral drugs.

3.2 Synthesis of Pharmaceutical Intermediates
ECF is also involved in synthesizing various pharmaceutical intermediates, facilitating the development of new therapeutic agents. Its ability to form stable derivatives aids in the characterization and analysis of complex molecules.

Materials Science

4.1 Nanolithography
In materials science, this compound is used to create nanometer-scale templates via dip-pen nanolithography. This technique enables the precise deposition of materials at the nanoscale, which is essential for developing advanced materials with tailored properties .

Data Tables

The following table summarizes key applications of this compound:

Application Area Specific Use Reference
SynthesisConversion of carboxylic acids to nitriles
Analytical ChemistryDerivatization for GC-MS analysis
Environmental AnalysisDetection of contaminants in water
Pharmaceutical ResearchChiral drug analysis and synthesis
Materials ScienceNanolithography template generation

Case Studies

Case Study 1: Analysis of Bisphenol A
A study employed this compound for the rapid determination of BPA in milk and water samples using SPME followed by GC-MS analysis. The method demonstrated high recovery rates (70-120%) and low relative standard deviations (RSD < 10%), indicating its reliability for environmental monitoring .

Case Study 2: Chiral Separation of Amino Acids
In another research effort, ECF was utilized to achieve enantiomeric separation of amino acids using comprehensive two-dimensional gas chromatography. This application underscores ECF's importance in pharmaceutical analysis, particularly concerning drug safety and efficacy .

Mechanism of Action

The mechanism of action of ethyl chloroformate involves its reactivity with nucleophiles such as amines, alcohols, and carboxylic acids. The compound acts as an electrophile, facilitating the formation of carbamates, carbonate esters, and mixed anhydrides through nucleophilic substitution reactions . The molecular targets and pathways involved include the formation of intermediate complexes that lead to the desired products.

Comparison with Similar Compounds

Ethyl chloroformate is part of the chloroformate family, which includes compounds such as mthis compound, propyl chloroformate, and benzyl chloroformate . Compared to these compounds, this compound is unique due to its specific reactivity and applications in organic synthesis and analytical chemistry. Similar compounds include:

This compound stands out due to its balance of reactivity and stability, making it a versatile reagent in various chemical processes.

Biological Activity

Ethyl chloroformate (ECF) is an organic compound with the formula C3_3H5_5ClO2_2. It is primarily used as a reagent in organic synthesis and has garnered attention for its biological activity, particularly in the context of medicinal chemistry. This article explores the biological activity of ECF, focusing on its synthesis applications, antimicrobial properties, cytotoxic effects, and relevant case studies.

Synthesis and Applications

ECF is utilized in the synthesis of various compounds, including β-keto esters and pyrazolones, which have significant biological implications. The reaction of ketones with ECF in the presence of a base leads to the formation of β-keto esters, which can be further converted into pyrazolones. These derivatives have been subjected to cytotoxicity studies against cancer cell lines such as ACHN (human renal cell carcinoma), Panc-1 (human pancreatic adenocarcinoma), and HCT-116 (human colon cancer) .

Table 1: Summary of Biological Activities Associated with ECF Derivatives

Compound TypeActivity TypeTarget Organisms/CellsReference
β-Keto EstersAntimicrobialVarious bacterial and fungal strains
PyrazolonesCytotoxicityACHN, Panc-1, HCT-116 cancer cell lines
Acyl ThioureasAntifungalStemphylium solani, Alternaria porri
Novel CompoundsAnti-inflammatoryE. coli

Antimicrobial Activity

Research indicates that ECF-derived compounds exhibit promising antimicrobial properties. A study synthesized various β-keto esters from ketones using ECF, which were tested against several bacterial and fungal strains. The results showed significant activity against both Gram-positive and Gram-negative bacteria .

Additionally, acyl thiourea derivatives synthesized via ECF demonstrated enhanced antifungal properties compared to their parent compounds. For example, compounds derived from 3-methyl-1,2,4-triazolyl chitosan showed effective inhibition against various fungi at concentrations ranging from 250 μg/mL to 1000 μg/mL .

Cytotoxic Effects

The cytotoxic potential of ECF derivatives has been explored extensively. The synthesized pyrazolones were evaluated for their cytotoxicity against several cancer cell lines. Notably, some compounds exhibited IC50_{50} values in the low micromolar range, indicating strong potential for development as anticancer agents .

Case Study: Pulmonary Edema Incident

A notable case involved a worker who experienced delayed onset pulmonary edema following accidental exposure to ECF. This incident highlighted the compound's potential respiratory hazards when inhaled or absorbed through the skin, emphasizing the need for safety measures when handling ECF in laboratory settings .

Q & A

Basic Questions

Q. What are the critical physical and chemical properties of ethyl chloroformate (ECF) that influence its handling and reactivity in laboratory settings?

this compound (C₃H₅ClO₂) is a colorless to light yellow liquid with a pungent odor, a density of 1.14 g/cm³ at 20°C, and a boiling point of 95°C. Its solubility in organic solvents (e.g., acetone, chloroform, toluene) facilitates its use in reactions requiring non-polar media. Key reactivity includes hydrolysis to HCl, ethanol, and CO₂; reactions with amines to form carbamates; and esterification with alcohols to yield carbonates . These properties necessitate anhydrous conditions and inert atmospheres for stability during synthesis.

Q. What safety protocols are essential when handling this compound in academic research?

ECF is highly corrosive, flammable (flash point: 66°F), and toxic via inhalation or dermal absorption. Critical protocols include:

  • Use of fume hoods, gloves, and eye protection to prevent exposure.
  • Avoidance of confined spaces to prevent explosive vapor accumulation.
  • Immediate neutralization of spills with inert absorbents (e.g., sand) and disposal as hazardous waste via EPA/DEP guidelines.
  • Training per OSHA 1910.120(q) for spill management and emergency response .

Intermediate Questions

Q. How is this compound employed in derivatizing amino acids for chromatographic analysis?

ECF rapidly converts amino acids into N(O,S)-ethoxycarbonyl ethyl esters, enabling gas chromatography-mass spectrometry (GC-MS) analysis. A typical protocol involves:

  • Mixing hydrolysate samples with ethanol and pyridine.
  • Adding ECF (5 μL) to the mixture, followed by gentle agitation until CO₂ evolution ceases.
  • Extracting derivatives with chloroform for GC-MS injection. This method reduces derivatization time to <20 minutes, compared to traditional 4–24-hour methods, and achieves detection limits suitable for trace analysis in biological and art conservation samples .

Q. What methodological considerations are critical when optimizing ECF-based derivatization for complex matrices?

Key factors include:

  • pH Adjustment : Hydrolysates are adjusted to pH 8–9 with 25 mM HCl to maximize derivatization efficiency.
  • Solvent Selection : Ethanol-pyridine mixtures enhance reaction kinetics by stabilizing intermediates.
  • Interference Mitigation : Co-derivatization of fatty acids (e.g., palmitic acid) may occur in lipid-rich samples, necessitating column selectivity (e.g., HP-INNOWAX) to resolve amino acid derivatives .

Advanced Questions

Q. What reaction mechanisms govern this compound solvolysis, and how do substituents influence kinetic pathways?

Solvolysis of ECF proceeds via two pathways:

  • Addition-Elimination : Dominant in low-ionizing solvents (e.g., aqueous ethanol), involving nucleophilic attack by water/alcohols followed by HCl elimination.
  • Ionization : Favored in high-ionizing, low-nucleophilicity solvents (e.g., trifluoroethanol-water), forming acylium ions. Terminal chloro substituents (e.g., 2-chloroethyl) increase solvolysis rates by 10–100× due to enhanced electrophilicity, as quantified by Grunwald-Winstein equation analyses .

Q. How does this compound function as a CO surrogate in nickel-catalyzed multicomponent reactions?

In nickel-catalyzed reductive carbonylations, ECF acts as a safe CO source by undergoing oxidative addition with Ni(0) to release CO and ethyl chloride. This enables aryl-alkyl ketone synthesis via sequential coupling of aryl halides, alkyl halides, and ECF. DFT studies reveal that the reaction proceeds through three oxidative additions (aryl halide → ECF → alkyl halide), with rate-determining CO insertion into the Ni–C bond .

Q. How can researchers resolve contradictions in amino acid compositional data derived from ECF-based GC-MS analysis?

Discrepancies often arise from:

  • Matrix Effects : Pigments or aging byproducts in art conservation samples may degrade amino acids or form adducts.
  • Hydroxyproline Interference : Plant gums (e.g., gum arabic) contain hydroxyproline, complicating collagen identification. Mitigation strategies include cross-validation with HPLC, ion chromatography, and multivariate analysis of relative amino acid ratios .

Q. Methodological Best Practices

  • GC-MS Parameters : Use a CNW CD-ACIDWAX column (30 m × 0.25 mm, 0.25 µm) with He carrier gas (1.2 mL/min) and a temperature gradient (50°C → 80°C at 10°C/min) for optimal resolution .
  • Reaction Optimization : For Ni-catalyzed reactions, maintain CO pressure equivalents via stoichiometric ECF dosing (1.2 eq) to prevent side reactions .

Properties

IUPAC Name

ethyl carbonochloridate
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InChI

InChI=1S/C3H5ClO2/c1-2-6-3(4)5/h2H2,1H3
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InChI Key

RIFGWPKJUGCATF-UHFFFAOYSA-N
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Canonical SMILES

CCOC(=O)Cl
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Molecular Formula

C3H5ClO2, Array
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DSSTOX Substance ID

DTXSID1027186
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Molecular Weight

108.52 g/mol
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Physical Description

Ethyl chloroformate appears as a colorless liquid with a pungent odor. Flash point 66 °F. Very toxic by inhalation. Corrosive to metals and tissue. Vapors are heavier than air. Prolonged exposure to low concentrations or short exposure to high concentrations may have adverse health effects from inhalation., Liquid, Colorless liquid with a pungent odor; [ICSC], COLOURLESS LIQUID WITH PUNGENT ODOUR.
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Record name Carbonochloridic acid, ethyl ester
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Boiling Point

201 °F at 760 mmHg (USCG, 1999), 95 °C @ 760 MM HG, 95 °C
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Flash Point

61 °F (USCG, 1999), 16 °C, 61 °F (16 °C) (CLOSED CUP), 16 °C c.c.
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Solubility

PRACTICALLY INSOL & GRADUALLY DECOMP IN WATER, MISCIBLE WITH ALC, BENZENE, CHLOROFORM, ETHER, Solubility in water: reaction
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Density

1.135 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.1403 @ 20 °C/4 °C, Relative density (water = 1): 1.1
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Vapor Density

3.7 (AIR= 1), Relative vapor density (air = 1): 3.7
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Vapor Pressure

22.4 [mmHg], 22.4 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 5.5
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Impurities

Carbon dioxide, hydrogen chloride, phosgene, and alkyl chlorides; main impurities are corresponding carbonates
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Color/Form

WATER-WHITE LIQUID

CAS No.

541-41-3
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Melting Point

-114 °F (USCG, 1999), -80.6 °C
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Synthesis routes and methods I

Procedure details

Picolinic acid compound 4 is reacted with an organic base, e.g., triethylamine, followed by an acid chloride, e.g., pivaloyl chloride or a chloroformate, e.g., C2H5OCOCl in a suitable solvent such as dichloromethane at a temperature of about −30° C. to 0° C. to give a mixed anhydride. To the mixture is added NH2R5 at a temperature of −30° C. to 0° C. either neat or as a solution in a suitable solvent to form amide compound 2.
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Synthesis routes and methods II

Procedure details

Thus, 29 is transesterified (0.5 equiv. of n-Bu2Sn═O, EtOH, or i-PrOH, 25° C., 48 h., 50% and 34%) to afford esters 30 and 31, respectively. 29 is reduced (1.2 equiv. of diisobutylaluminum hydride (Dibal-H), toluene, −78° C., 0.5 h., 52%) to provide the allyl alcohol 32. 32 is O-allylated (2.0 equiv. of NaH, 3.0 equiv. of MeI, 0° C., 1 h., 95%), or is acylated (1.2 equiv. of MeOC(O)Cl, 2.0 equiv. of Et3N, 0.1 equiv. of 4-DMAP, CH2Cl2, 25° C., 24 h., 90% or 1.2 equiv. of MeC(O)Cl, 2.0 equiv. of Et3N, 0.1 equiv. of 4-DMAP, CH2Cl2, 25° C., 24 h., 90%) to afford compounds 33, 42 and 43, respectively. 29 is hydrolyzed (4.0 equiv. of LiOH, THF:H2O (10:1), 25° C., 24 h. 88%) to the acid which is aminated by mixed anhydride formation followed by exposure to an amine, (1.2 equiv. of EtOC(O)Cl, 1.5 equiv. of Et3N, 0.1 equiv. of 4-DMAP, CH2Cl2, 25° C., 1 h., then 3.0 equiv. of NH3, MeNH2, PbNH2 or ((CH2)5)N, CH2Cl2, 25° C., 12 h., 85%-95%) to provide amides 37-40. 29 also undergoes cyclopropanation (10.0 equiv. of CH2N2, 0.2 equiv. of Pd(OAc)2, Et2O, 25° C., 12 h., 95%) to afford compound 35.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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